Cas no 1262004-54-5 (2-methoxy-4-(2,4,6-trifluorophenyl)benzoic Acid)
2-methoxy-4-(2,4,6-trifluorophenyl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic Acid
- 2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%
- 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
- DTXSID70690573
- 1262004-54-5
- MFCD18321065
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- MDL: MFCD18321065
- Inchi: 1S/C14H9F3O3/c1-20-12-4-7(2-3-9(12)14(18)19)13-10(16)5-8(15)6-11(13)17/h2-6H,1H3,(H,18,19)
- InChI Key: QGLFGLDMYCLYKO-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C1C=CC(C(=O)O)=C(C=1)OC)F)F
Computed Properties
- Exact Mass: 282.05037863g/mol
- Monoisotopic Mass: 282.05037863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 46.5Ų
2-methoxy-4-(2,4,6-trifluorophenyl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328272-5 g |
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%; . |
1262004-54-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB328272-5g |
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid, 95%; . |
1262004-54-5 | 95% | 5g |
€1159.00 | 2025-04-21 |
2-methoxy-4-(2,4,6-trifluorophenyl)benzoic Acid Suppliers
2-methoxy-4-(2,4,6-trifluorophenyl)benzoic Acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic Acid
2-Methoxy-4-(2,4,6-Trifluorophenyl)Benzoic Acid: A Comprehensive Overview of CAS No. 1262004-54-5
2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid (CAS No. 1262004-54-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a methoxy group and a trifluorophenyl substituent on a benzoic acid scaffold. These structural features contribute to its potential therapeutic applications and make it an intriguing subject for ongoing scientific investigations.
The chemical formula of 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid is C13H8F3O3, and its molecular weight is approximately 273.20 g/mol. The compound is a white crystalline solid at room temperature and exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its physical and chemical properties have been extensively studied, providing a solid foundation for its use in various applications.
In recent years, 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid has been the focus of numerous research studies aimed at exploring its biological activities and potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid has also demonstrated potential as an anticancer agent. Research has indicated that it can induce apoptosis in various cancer cell lines, including those derived from breast cancer, lung cancer, and colorectal cancer. The mechanism of action appears to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
The pharmacokinetic properties of 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid have also been investigated to assess its suitability for clinical use. Studies have shown that it has favorable oral bioavailability and a reasonable half-life in vivo, which are important considerations for drug development. Additionally, preliminary toxicology studies have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
In the context of drug discovery and development, 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid has been used as a lead compound for the design and synthesis of novel derivatives with enhanced biological activities. These efforts have led to the identification of several promising candidates that exhibit improved potency and selectivity compared to the parent compound. For example, modifications to the trifluorophenyl group or the methoxy substituent have resulted in compounds with enhanced anti-inflammatory or anticancer properties.
The structural versatility of 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid also makes it an attractive starting point for combinatorial chemistry approaches. By systematically varying different functional groups on the benzoic acid scaffold, researchers can generate large libraries of compounds for high-throughput screening against various biological targets. This strategy has proven effective in identifying new leads with potential therapeutic value.
In addition to its direct therapeutic applications, 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid has also found use as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and stability make it suitable for a wide range of chemical transformations, including coupling reactions with other organic molecules and functional group interconversions. This versatility has facilitated its use in the synthesis of advanced materials and pharmaceuticals.
The environmental impact of 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid has also been considered in recent studies. While it is generally considered safe for laboratory use under proper handling conditions, efforts are ongoing to develop more sustainable synthetic methods that minimize waste generation and reduce environmental footprint. Green chemistry principles are being applied to optimize reaction conditions and improve overall process efficiency.
In conclusion, 2-methoxy-4-(2,4,6-trifluorophenyl)benzoic acid (CAS No. 1262004-54-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities and make it an attractive target for further investigation. Ongoing research continues to uncover new applications and improve our understanding of this intriguing molecule.
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